

Investigating the Stereospecificity of SHMT Inhibitors: A Technical Guide Featuring (-)SHIN2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereospecificity of serine hydroxymethyltransferase (SHMT) inhibitors, with a central focus on the pyrazolopyran derivative, SHIN2. It aims to equip researchers with the necessary knowledge and methodologies to investigate the differential activities of SHIN2 enantiomers, particularly the inactive (-)SHIN2, in cancer cell metabolism. This document outlines the critical role of SHMT in one-carbon metabolism, the mechanism of its inhibition by SHIN2, and the downstream consequences on cancer cell proliferation and survival. Detailed experimental protocols and structured data tables are provided to facilitate the replication and expansion of these findings.

Introduction: SHMT as a Therapeutic Target in Oncology

Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that plays a pivotal role in one-carbon (1C) metabolism.[1] It catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1] This reaction is a primary source of one-carbon units essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, as well as for methylation reactions crucial for epigenetic regulation.[2][3]

Mammalian cells possess two SHMT isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[2][4] Notably, SHMT2 is frequently upregulated in various cancers, correlating with



poor prognosis and making it an attractive target for anticancer therapies.[3][5][6] Inhibition of SHMT disrupts the supply of one-carbon units, leading to impaired DNA synthesis and repair, and ultimately, cell cycle arrest and apoptosis in cancer cells.[7][8]

SHIN2: A Stereospecific Inhibitor of SHMT

SHIN2 is a potent, cell-permeable pyrazolopyran-based inhibitor of both SHMT1 and SHMT2. [9][10][11] A critical aspect of SHIN2 is its stereospecificity. The biological activity resides almost exclusively in the (+)-enantiomer, while the (-)-SHIN2 enantiomer is largely inactive.[9] [10] This stereoselectivity provides a powerful tool for researchers, as **(-)SHIN2** can be used as a negative control to distinguish on-target from off-target effects of the active compound.

Mechanism of Action

(+)SHIN2 acts as a competitive inhibitor with respect to tetrahydrofolate, binding to the folate binding site of both SHMT1 and SHMT2.[3] This inhibition blocks the production of glycine and 5,10-CH2-THF from serine.[3][7] The depletion of these crucial metabolites disrupts downstream pathways, including de novo purine and thymidylate synthesis, leading to the inhibition of cancer cell proliferation.[7][9]

Quantitative Data on SHMT Inhibition

The following tables summarize the in vitro and cellular activities of SHIN2 and other relevant SHMT inhibitors.

Table 1: In Vitro Inhibition of Human SHMT Isoforms

Inhibitor	Target(s)	IC50 (nM)	Reference(s)
(+)SHIN1 (RZ-2994)	SHMT1/2	5 (SHMT1), 13 (SHMT2)	[10]
(+)SHIN2	SHMT1/2	~10 (biochemical)	[12]
SHMT-IN-2	SHMT1/2	13 (SHMT1), 66 (SHMT2)	[10]
SHMT-IN-3	SHMT1/2	530 (SHMT1)	[10]



Table 2: Cellular Activity of SHIN2 Enantiomers

Cell Line	Compound	IC50 (μM)	Conditions	Reference(s)
HCT116	(+)SHIN2	0.3	-	[9]
HCT116	(-)SHIN2	Inactive	-	[9]
Molt4 (T-ALL)	(+)SHIN2	-	Dose-dependent growth inhibition	[9]
DLBCL cell lines	(+)SHIN1	~5	Apoptotic cell kill	[6]

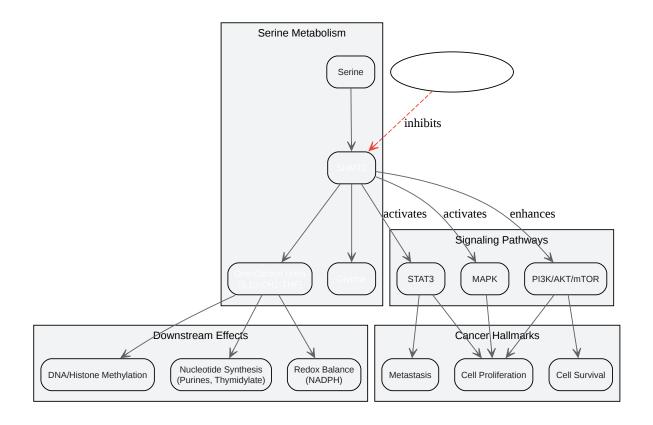
Signaling Pathways and Experimental Workflows

The inhibition of SHMT, particularly SHMT2, has been shown to impact several key signaling pathways implicated in cancer progression.

SHMT2 and Oncogenic Signaling

SHMT2 activity is intertwined with major cancer-promoting pathways. It has been demonstrated to enhance PI3K/AKT signaling by promoting the methylation and subsequent silencing of the PTEN promoter.[5] Furthermore, SHMT2 can directly interact with AKT, influencing downstream effectors like N-Myc.[5] SHMT2 also plays a role in the MAPK and STAT3 signaling pathways. [13][14]





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Caption: Overview of SHMT2's role in metabolism and its interaction with key oncogenic signaling pathways.

Experimental Workflow for Investigating SHIN2 Stereospecificity

A logical workflow is essential for systematically investigating the stereospecific effects of SHIN2.





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Caption: A streamlined workflow for the comprehensive investigation of SHIN2 stereospecificity.

Detailed Experimental Protocols

The following protocols are compiled from various sources to provide a detailed guide for key experiments.

SHMT Enzyme Activity Assay (Coupled Spectrophotometric Assay)

This assay measures SHMT activity by coupling the production of 5,10-CH2-THF to its oxidation by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which results in a measurable increase in NADPH absorbance.

- Purified recombinant human SHMT1 or SHMT2
- (+)SHIN2 and (-)SHIN2



- L-serine
- Tetrahydrofolate (THF)
- NADP+
- E. coli 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)
- Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
- Spectrophotometer capable of reading at 340 nm or 375 nm

- Prepare a reaction mixture containing assay buffer, L-serine (e.g., 2 mM), NADP+ (e.g., 0.25 mM), and MTHFD (e.g., 5 μM).
- Add varying concentrations of (+)SHIN2 or (-)SHIN2 to the reaction mixture and pre-incubate for 10-15 minutes at 25°C.
- Initiate the reaction by adding THF (e.g., 0.4 mM) and the SHMT enzyme.
- Immediately monitor the increase in absorbance at 340 nm or 375 nm, which corresponds to the production of NADPH.[13]
- Calculate the initial reaction velocities and determine the IC50 values for each enantiomer.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

- Cancer cell line of interest (e.g., HCT116, Molt-4)
- Complete cell culture medium
- (+)SHIN2 and (-)SHIN2



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)
- 96-well plates
- Microplate reader

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with a serial dilution of (+)SHIN2 and (-)SHIN2 for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
- After the incubation period, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.
 [11][15]
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vivo Target Engagement Using ¹³C-Serine Tracing

This method assesses the ability of SHIN2 to inhibit SHMT activity in a living organism by tracing the metabolic fate of isotopically labeled serine.

Materials:

Animal model (e.g., C57BL/6 mice)



- (+)SHIN2 and (-)SHIN2 formulated for in vivo administration (e.g., in 20% 2-hydroxypropyl-β-cyclodextrin)
- U-13C-Serine solution (e.g., 30 mM in saline)
- Equipment for intravenous infusion and blood collection

- Administer a single dose of (+)SHIN2 (e.g., 200 mg/kg via intraperitoneal injection) or vehicle to the mice.[16]
- Simultaneously, begin a continuous intravenous infusion of U-¹³C-Serine (e.g., at 0.1 μL/min/g).[16]
- Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8 hours). [16]
- Process the plasma samples and analyze the isotopic enrichment of serine and glycine using LC-MS.
- Inhibition of SHMT will result in a decreased conversion of M+3 serine to M+2 glycine.[16]
 The reversibility of the reaction can also be monitored by the appearance of M+1 and M+2 serine.[16]

Metabolite Profiling in SHIN2-Treated Cells

This protocol outlines the analysis of intracellular metabolite changes in response to SHMT inhibition.

- Cancer cell line
- (+)SHIN2 and (-)SHIN2
- Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)



LC-MS system

Procedure:

- Culture cells to a desired confluency and treat with (+)SHIN2, (-)SHIN2, or vehicle for a specified time (e.g., 24 hours).
- Rapidly aspirate the medium and wash the cells with ice-cold saline.
- Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
- Analyze the metabolite extracts by LC-MS to identify and quantify changes in key
 metabolites of one-carbon metabolism, such as serine, glycine, and purine and pyrimidine
 pathway intermediates.[9][17]

Generation of SHMT1/2 Knockout Cell Lines via CRISPR/Cas9

Creating knockout cell lines is crucial for validating the on-target effects of SHMT inhibitors.

- Cancer cell line
- CRISPR/Cas9 vector (e.g., pX459)
- gRNAs targeting SHMT1 and SHMT2
- · Transfection reagent
- Puromycin (if using a selection vector)
- Single-cell cloning supplies



- Design and clone gRNAs targeting exons of SHMT1 and SHMT2 into a Cas9-expressing vector.
- Transfect the cancer cell line with the gRNA/Cas9 constructs.
- Select for transfected cells using an appropriate method (e.g., puromycin selection).
- Isolate single cells by limiting dilution or FACS to establish monoclonal colonies.[18]
- Expand the single-cell clones and validate the knockout of the target gene by Western blotting and sequencing of the genomic locus.[18]

Conclusion

The stereospecificity of SHIN2, with the potent (+) enantiomer and the inactive (-) enantiomer, presents a valuable tool for dissecting the role of SHMT in cancer metabolism. The detailed protocols and data provided in this guide are intended to empower researchers to rigorously investigate the therapeutic potential of targeting SHMT. By employing these methodologies, the scientific community can further elucidate the intricate metabolic vulnerabilities of cancer cells and pave the way for the development of novel, targeted therapies.

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